1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea
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Overview
Description
1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea is a complex organic compound that features a unique combination of furan, iodophenyl, benzoxazole, and thiourea moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-carbonyl chloride, which is then reacted with 2-(4-iodophenyl)-1,3-benzoxazol-5-amine to form an intermediate. This intermediate is subsequently treated with thiourea under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial or anticancer activities.
Comparison with Similar Compounds
- 1-(Furan-2-carbonyl)-N-(4-iodophenyl)piperidine-4-carboxamide
- 1-(Furan-2-carbonyl)-N-(4-iodophenyl)thiourea
Comparison: 1-(Furan-2-carbonyl)-3-[2-(4-iodophenyl)-1,3-benzoxazol-5-YL]thiourea is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in terms of its chemical reactivity and potential biological activities compared to its simpler analogs.
Properties
IUPAC Name |
N-[[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12IN3O3S/c20-12-5-3-11(4-6-12)18-22-14-10-13(7-8-15(14)26-18)21-19(27)23-17(24)16-2-1-9-25-16/h1-10H,(H2,21,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAELWZOOOSCYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12IN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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